
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane: is a complex organosilicon compound characterized by the presence of four trifluoromethylphenyl groups attached to a divinyldisiloxane core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylsilane derivatives.
Hydrosilylation Reaction: The key step involves the hydrosilylation of 4-(trifluoromethyl)phenylsilane with divinyldisiloxane in the presence of a platinum catalyst. This reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems enhances the efficiency and yield of the process.
化学反応の分析
Types of Reactions
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Functionalized derivatives with various substituents
科学的研究の応用
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane finds applications in several scientific research fields:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of bio-compatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism of action of 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)disiloxane
- 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)disilane
- 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)vinylsilane
Uniqueness
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane stands out due to its divinyldisiloxane core, which imparts unique reactivity and stability compared to its analogs. The presence of vinyl groups allows for further functionalization and cross-linking, enhancing its versatility in various applications.
特性
CAS番号 |
920743-82-4 |
|---|---|
分子式 |
C32H22F12OSi2 |
分子量 |
706.7 g/mol |
IUPAC名 |
ethenyl-[ethenyl-bis[4-(trifluoromethyl)phenyl]silyl]oxy-bis[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C32H22F12OSi2/c1-3-46(25-13-5-21(6-14-25)29(33,34)35,26-15-7-22(8-16-26)30(36,37)38)45-47(4-2,27-17-9-23(10-18-27)31(39,40)41)28-19-11-24(12-20-28)32(42,43)44/h3-20H,1-2H2 |
InChIキー |
IOIHOYVOZYYAHY-UHFFFAOYSA-N |
正規SMILES |
C=C[Si](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)O[Si](C=C)(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
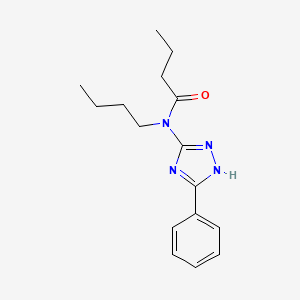
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
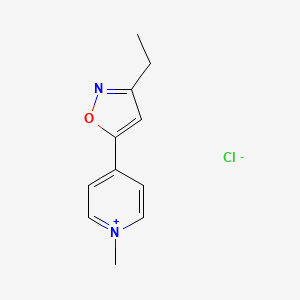
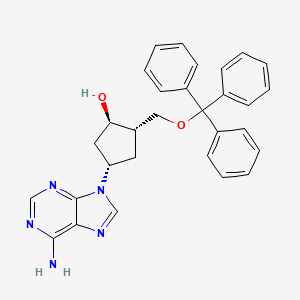
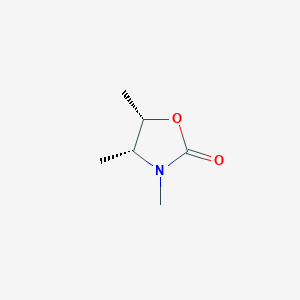
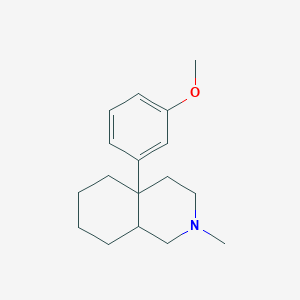
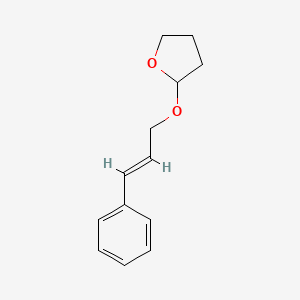
![Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B12894209.png)
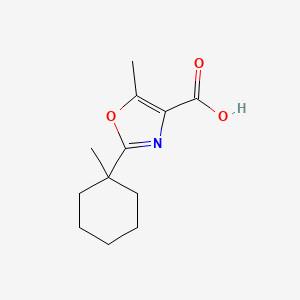
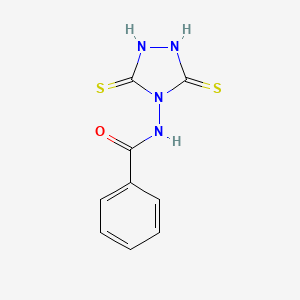
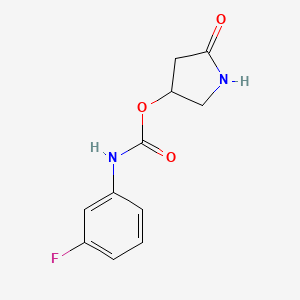
![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
